molecular formula C12H11NO2S B1522147 2-(4-Methylphenoxymethyl)-1,3-thiazole-4-carbaldehyde CAS No. 1197954-30-5

2-(4-Methylphenoxymethyl)-1,3-thiazole-4-carbaldehyde

Cat. No. B1522147
M. Wt: 233.29 g/mol
InChI Key: BLJUMITVSFOABQ-UHFFFAOYSA-N
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Description

The compound “2-(4-Methylphenoxymethyl)-1,3-thiazole-4-carbaldehyde” is a complex organic molecule. It likely contains a thiazole ring, which is a type of heterocyclic compound that consists of a five-membered aromatic ring with one sulfur atom and one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multistep reaction sequences involving various reagents and catalysts .

Scientific Research Applications

Synthesis and Optical Properties

Compounds similar to "2-(4-Methylphenoxymethyl)-1,3-thiazole-4-carbaldehyde" have been used in the synthesis of 4,5-dihydrothieno[3,2-c]quinolines and their derivatives, demonstrating moderate to high fluorescence quantum yields. These findings suggest potential applications in the development of fluorescent materials, including dyes for invisible inks, highlighting the importance of structure-optical property relationships (Bogza et al., 2018).

Antimicrobial Activities

Thiazole derivatives have been synthesized and tested for antimicrobial activities, indicating their potential as lead compounds for developing new antimicrobial agents. This research underscores the importance of thiazole-based compounds in medicinal chemistry for targeting various bacterial and fungal pathogens (Wardkhan et al., 2008).

Material Science Applications

The synthesis and photophysical study of push-pull chromophores based on thiazole derivatives reveal applications in fluorescence molecular rotors for viscosity sensing. These compounds exhibit aggregation-induced emission and enhanced fluorescence intensity, suggesting their use in developing new materials for sensing applications (Telore et al., 2015).

Catalysis

Thiazole-hydrazone ligands have been used in catalysis, specifically in the encapsulation of molybdenum(VI) complexes for the oxidation of primary alcohols and hydrocarbons. This research highlights the role of thiazole derivatives in enhancing catalytic activity and stability, offering an efficient and reusable catalyst system for oxidation reactions (Ghorbanloo et al., 2017).

Fluorescent Sensing Mechanism

Studies on the ESIPT behavior and fluorescent sensing mechanism of 2-(2′-hydroxyphenol)thiazole-4-carbaldehyde derivatives demonstrate their potential in fluorescent sensing applications, especially for metal ions like Al3+. The modulation of ESIPT processes by different substituents suggests these compounds can be tailored for specific sensing purposes (Su & Fang, 2020).

properties

IUPAC Name

2-[(4-methylphenoxy)methyl]-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-9-2-4-11(5-3-9)15-7-12-13-10(6-14)8-16-12/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJUMITVSFOABQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylphenoxymethyl)-1,3-thiazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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